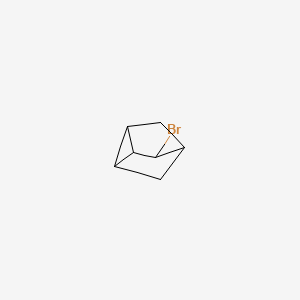

Nortricyclyl bromide

Descripción

Significance of Nortricyclyl Systems in Mechanistic Organic Chemistry

The primary significance of nortricyclyl systems in mechanistic organic chemistry lies in their role as probes for understanding the nature of carbocations, particularly the controversial and revolutionary concept of non-classical carbocations. scribd.comucla.edu The rigid, cage-like structure of these molecules restricts conformational flexibility, allowing for more precise studies of stereochemical outcomes and reaction rates.

Solvolysis reactions—where the solvent acts as the nucleophile—of nortricyclyl and related norbornyl derivatives have provided compelling evidence for neighboring group participation and the formation of bridged, charge-delocalized intermediates. youtube.com The rate of solvolysis of these compounds is highly sensitive to the stereochemistry of the leaving group. For instance, studies on the closely related 2-norbornyl system showed that the exo isomer undergoes solvolysis much faster than the endo isomer. This rate enhancement was attributed by Saul Winstein to "anchimeric assistance," where the C1-C6 sigma bond participates in the departure of the leaving group, leading to the formation of a stabilized, non-classical carbocation. caltech.edu The resulting cation is symmetrical, leading to racemic products from optically active starting materials. libretexts.org

The study of these systems forced a re-evaluation of the traditional view of carbocations as purely planar, sp²-hybridized species, introducing the concept of three-center, two-electron bonds in carbon frameworks. scribd.com This has had a profound impact on the understanding of reaction intermediates and transition states in a wide array of organic reactions.

Historical Context of Nortricyclyl Chemistry and Related Carbocations

The history of nortricyclyl chemistry is inextricably linked to one of the most significant intellectual debates in organic chemistry: the classical vs. non-classical carbocation controversy. science-shenanigans.com The debate began in earnest in 1949 when Saul Winstein and his student Daniel Trifan investigated the solvolysis of norbornyl derivatives. ucla.edu To explain their kinetic and stereochemical results, Winstein proposed a revolutionary, bridged, non-classical structure for the norbornyl cation intermediate. ucla.educaltech.edu This structure involved a delocalized sigma bond, a concept that broke from the established bonding theories of the time. ucla.edu

This proposal was vehemently challenged by H.C. Brown of Purdue University. Brown argued that the experimental data could be explained by a rapidly equilibrating pair of classical carbocations, without the need to invoke a new type of bonding. ucla.eduscience-shenanigans.com He contended that the rate difference between exo and endo isomers was due to steric hindrance in the endo case, rather than anchimeric assistance in the exo case. caltech.edu

This disagreement sparked decades of intense research and often heated debate between the two camps. ucla.edu The controversy spurred the application of new analytical techniques to the problem. George Olah's work in the 1960s, using superacids to prepare and stabilize carbocations for direct observation by Nuclear Magnetic Resonance (NMR) spectroscopy, provided strong evidence for the bridged, non-classical nature of the norbornyl cation. scribd.comscience-shenanigans.com

Ultimately, an overwhelming body of evidence from solvolysis kinetics, stereochemical studies, NMR spectroscopy, and eventually X-ray crystallography of the stable cation salt confirmed that Winstein's non-classical hypothesis was correct. scribd.comucla.edulibretexts.org The debate, centered on compounds like nortricyclyl bromide and its precursors, fundamentally changed the way chemists think about chemical structures and reactivity.

Detailed Research Findings

Synthesis and Spectroscopic Data

The synthesis of nortricyclyl systems can be achieved through various routes. One reported method involves the treatment of 5-endo-phenylnorbornene-6-exo-carboxylic acid with bromine in a basic solution to yield a substituted this compound. acs.org While this produces a phenyl-substituted derivative, the characteristic spectroscopic features of the nortricyclyl cage are evident.

The table below summarizes typical NMR chemical shifts observed for a substituted nortricyclyl compound, highlighting the signals characteristic of the tricyclic framework.

Table 1: Representative ¹H NMR Spectral Data for a Phenyl-Substituted Nortricyclyl System

| Hydrogen Atom Position | Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|

| Benzylic (at C3) | ~ 2.9-3.2 | Broadened singlet |

| α to Bromine (at C5) | ~ 3.7-3.8 | Poorly resolved three-line absorption |

Data adapted from a study on (3S,5R)-3-bromo-5-phenylnortricyclane. acs.org

Solvolysis Rate Data

The core of the non-classical ion debate rested on kinetic data from solvolysis reactions. The relative rates of solvolysis for various norbornyl derivatives provided the initial evidence for anchimeric assistance.

Table 2: Relative Solvolysis Rates in Acetic Acid at 25°C

| Compound | Relative Rate (krel) |

|---|---|

| Cyclohexyl tosylate | 0.7 |

| endo-Norbornyl tosylate | 1 |

This table illustrates the significant rate enhancement of the exo-norbornyl system, a key piece of evidence in the non-classical ion debate. caltech.edu

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromotricyclo[2.2.1.02,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br/c8-7-3-1-4-5(2-3)6(4)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIUINMODIQXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C1C3C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40875719 | |

| Record name | Nortricyclyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-02-3, 31991-53-4 | |

| Record name | Nortricyclyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86119 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nortricyclyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40875719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Nortricyclyl Bromide Reactivity

Solvolytic Reaction Mechanisms of Nortricyclyl Bromide

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic method for studying reaction mechanisms. wikipedia.org For substrates like this compound, solvolysis reactions are typically associated with an S(_N)1 mechanism, proceeding through a carbocation intermediate. youtube.comvedantu.com The rate of solvolysis is influenced by the stability of the carbocation formed, the ability of the leaving group to depart, and the polarity of the solvent. vedantu.comlibretexts.org The unique tricyclic structure of this compound leads to complex and fascinating mechanistic pathways upon solvolysis.

Carbocationic Intermediates in Solvolysis

The ionization of this compound in a polar solvent leads to the formation of a carbocationic intermediate. nih.govresearchgate.net The structure and dynamics of this intermediate are central to understanding the product distribution and reaction rates observed in solvolysis.

The initial step in the solvolysis of this compound is the cleavage of the carbon-bromine bond, which is an endothermic process, to form a carbocation intermediate and a bromide ion. vedantu.com This process is facilitated by polar protic solvents that can stabilize the resulting ions. libretexts.orgyoutube.com The resulting cation is the nortricyclyl cation. Studies involving the fragmentation of related compounds like nortricyclyloxychlorocarbene have shown that in polar solvents, fragmentation leads to nortricyclyl cation chloride anion pairs. nih.govresearchgate.net

The nortricyclyl cation is not a static species but exists in equilibrium with the norbornenyl cation. nih.govacs.org This interconversion is a rapid process. acs.org Solvolysis studies of nortricyclyl and norbornenyl precursors often yield a similar mixture of products, indicating they proceed through a common cationic intermediate system. acs.org For instance, fragmentation of nortricyclyloxychlorocarbene in polar solvents yields mainly nortricyclyl chloride, but also a smaller amount of exo-2-norbornenyl chloride. nih.govresearchgate.net Conversely, starting from an exo-2-norbornenyloxychlorocarbene precursor can lead to the formation of nortricyclyl chloride, demonstrating the leakage between the two systems. nih.gov

The distribution of products is highly dependent on the solvent's polarity. In more polar solvents, the reaction increasingly proceeds through ion pairs, which allows for the interconversion and leads to a mixture of nortricyclyl and norbornenyl products. nih.govnih.gov

Table 1: Product Distribution from Fragmentation of (S)-endo-5-norbornenyl-2-oxychlorocarbene in Various Solvents

| Solvent | (S)-endo-2-chloro-5-norbornene | (R)-exo-2-chloro-5-norbornene | (R)-3-nortricyclyl chloride |

| Cyclohexane-d12 | ~20% | 65-70% | ~12% |

| CDCl3 | Decreased | Increased | Increased |

| CD3CN | Decreased | Increased | Increased |

Data sourced from studies on the fragmentation of endo-5-norbornenyl-2-oxychlorocarbene, which enters the same nortricyclyl-norbornenyl cation system. nih.gov

The concept of non-classical carbocations, where a charge is delocalized over more than two atoms through sigma or pi bonds, is crucial in explaining the reactivity of the nortricyclyl system. nih.govwpmucdn.com The 2-norbornyl cation is the archetypal non-classical ion, and the nortricyclyl/norbornenyl system shares many of its characteristics. wikipedia.orglibretexts.org Evidence for the non-classical nature of these intermediates comes from several sources:

Spectroscopic Data: Low-temperature NMR studies of stable ion solutions prepared from nortricyclyl precursors have been used to characterize the cation. acs.org While initial interpretations suggested a localized nortricyclyl structure, it's now understood that chemical shifts alone are not definitive and that rapid equilibria can complicate the spectra. acs.org

Isotopic Perturbation: The method of isotopic perturbation is a powerful tool for detecting rapidly equilibrating species. acs.org In the case of the nortricyclyl-norbornenyl system, deuterium (B1214612) labeling experiments can help distinguish between a single, symmetric non-classical ion and a rapid equilibrium of classical ions. acs.org

Kinetics and Stereochemistry: The solvolysis of exo-norbornyl derivatives is significantly faster than their endo counterparts and proceeds with retention of configuration, which is strong evidence for anchimeric assistance leading to a non-classical intermediate. libretexts.org This phenomenon is attributed to the stabilization of the transition state by the electron pair of a sigma bond. wpmucdn.comlibretexts.org

The debate over classical versus non-classical ions has been a central theme in physical organic chemistry. nih.govwikipedia.org For the 2-norbornyl system, X-ray crystallography of a salt of the cation eventually confirmed its non-classical, bridged structure. wikipedia.org The nortricyclyl cation is considered a key part of this delocalized cationic system. nih.govnih.gov

Role of Neighboring Group Participation (NGP)

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule. wikipedia.orglibretexts.org NGP often leads to an increased reaction rate and can dictate the stereochemical outcome of a reaction. wikipedia.orgdalalinstitute.com In the solvolysis of this compound, NGP is fundamental to understanding the formation and stability of the carbocationic intermediates.

The stabilization of the carbocation formed from this compound involves two primary forms of neighboring group participation:

σ-Participation (Sigma Participation): This involves the delocalization of electrons from a C-C sigma bond. wikipedia.org In the related 2-norbornyl system, the electron pair of the C1-C6 sigma bond is perfectly aligned to assist the departure of an exo leaving group at C2, leading to the formation of a sigma-bridged, non-classical cation. wpmucdn.comlibretexts.org This assistance accounts for the significantly enhanced solvolysis rates of exo-isomers compared to endo-isomers. libretexts.org This type of participation is crucial in the nortricyclyl framework, where the cyclopropane (B1198618) ring's sigma bonds are inherently strained and available for interaction.

π-Participation (Pi Participation): This involves the interaction of the π-orbitals of a double bond with the developing positive charge. wikipedia.org The interconversion of the nortricyclyl cation to the norbornenyl cation is a manifestation of π-participation, where the π-bond of the norbornenyl system participates in stabilizing the charge. The π orbitals of an alkene can stabilize a transition state by delocalizing the positive charge. wikipedia.org

The interplay between σ- and π-participation leads to the complex potential energy surface of the [C(_7)H(_9)] cation system, with the nortricyclyl and norbornenyl cations as key intermediates.

Table 2: Relative Solvolysis Rates Demonstrating Anchimeric Assistance

| Substrate | Relative Rate of Acetolysis | Mechanism Feature |

| exo-2-Norbornyl Tosylate | 350 | σ-Participation libretexts.org |

| endo-2-Norbornyl Tosylate | 1 | No significant NGP libretexts.org |

| Cyclohexyl Tosylate | ~0.6 | Reference, no NGP libretexts.org |

This table uses the well-documented norbornyl system to illustrate the kinetic effect of σ-participation, which is a key concept in understanding the reactivity of the structurally related nortricyclyl system.

Influence of Through-Space Interactions on Solvolysis Rates

The solvolysis of this compound proceeds through a cationic intermediate whose stability is markedly influenced by through-space interactions. Unlike simple alkyl halides, the ionization of this compound is significantly accelerated by the participation of the C1-C6 sigma bond of the cyclopropane ring. This phenomenon involves the overlap of the cyclopropane's Walsh orbitals with the developing empty p-orbital at the carbon center (C3) as the bromide ion departs.

This through-space electronic delocalization stabilizes the incipient carbocation, lowering the activation energy for the rate-determining ionization step. This type of stabilization is a hallmark of bridged polycyclic systems and is mechanistically distinct from resonance or inductive effects that are transmitted strictly through the molecular bond framework. Recent studies have increasingly highlighted that such through-space electrostatic effects can be dominant factors in determining reaction rates, even in radical reactions chemistryworld.com. The result is a solvolysis rate that is considerably faster than what would be predicted for a simple secondary cycloalkyl bromide, underscoring the crucial role of the molecule's three-dimensional architecture in its chemical reactivity.

Nucleophilic Attack and Product Distribution in Solvolysis

Following the ionization of this compound, the resulting cationic intermediate is susceptible to nucleophilic attack. This does not lead to a single product but rather a mixture, primarily consisting of the parent nortricyclyl derivative and the rearranged exo-2-norbornenyl derivative. The intermediate is best described as a nortricyclyl-norbornenyl cation system, where the positive charge is delocalized across these two structures. acs.orgpublish.csiro.au

The distribution of products is highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile. For instance, fragmentation of related nortricyclyloxychlorocarbenes, which generate the nortricyclyl cation, shows a distinct product distribution. In non-polar solvents, the reaction can yield nortricyclyl chloride almost exclusively. However, as solvent polarity increases, leakage to ion pairs leads to the formation of rearranged products like exo-2-norbornenyl chloride. acs.orglibretexts.org In nucleophilic solvents like methanol, both the corresponding methyl ethers and the chlorides of both the nortricyclyl and norbornenyl systems are formed. acs.orglibretexts.org

The stereochemistry of the attack is also specific. Nucleophilic attack on the intermediate cation typically yields the exo-substituted norbornenyl product, as the endo face is sterically more hindered. publish.csiro.au

Table 1: Representative Product Distribution from Nortricyclyl Cation Intermediates

| Precursor System | Solvent | Nortricyclyl Product (%) | exo-2-Norbornenyl Product (%) | Other Products (%) | Reference |

|---|---|---|---|---|---|

| Nortricyclyloxychlorocarbene | Pentane | ~100 (as chloride) | 0 | 0 | acs.orglibretexts.org |

| Nortricyclyloxychlorocarbene | More Polar Solvents | ~90 (as chloride) | ~10 (as chloride) | 0 | acs.orglibretexts.org |

| exo-2-Norbornenyloxychlorocarbene | Hydrocarbon | ~16 (as chloride) | Mainly exo/endo chlorides | Variable | acs.orglibretexts.org |

| Nortricyclyloxychlorocarbene | Methanol | Present (as chloride and ether) | Present (as chloride and ether) | - | acs.orglibretexts.org |

Solvent Effects on Solvolytic Pathways

The solvent plays a critical role in dictating the mechanistic pathway of this compound solvolysis and, consequently, the product distribution. The choice of solvent directly influences the nature and lifetime of the cationic intermediate. researchgate.net

In nonpolar, non-nucleophilic solvents such as hydrocarbons, the reaction may proceed through a mechanism with significant S(N)i character, where the leaving group and incoming nucleophile are part of a tight complex, minimizing rearrangement and favoring the retention of the nortricyclyl skeleton. acs.orglibretexts.org

Conversely, polar protic solvents like water and alcohols are highly effective at stabilizing charged intermediates through hydrogen bonding and high dielectric constants. libretexts.orgacs.org In these solvents, the solvolysis pathway shifts towards a classic S(N)1 mechanism. sjsu.edu The solvent molecules facilitate the departure of the bromide leaving group and solvate the resulting nortricyclyl-norbornenyl cation, promoting its dissociation into a solvent-separated ion pair or a free carbocation. sjsu.edu This increased lifetime and separation of the ion pair allows more time for rearrangement and capture by the solvent, which acts as the nucleophile. acs.orgacs.org This leads to a greater proportion of the rearranged exo-2-norbornenyl product. acs.orgpublish.csiro.au

Table 2: Influence of Solvent Polarity on Solvolysis Pathway

| Solvent Type | Typical Solvents | Effect on Intermediate | Favored Pathway | Primary Product Type | Reference |

|---|---|---|---|---|---|

| Nonpolar | Pentane, Cyclohexane | Favors tight ion-pair or S(N)i-like transition state | S(N)i-like | Nortricyclyl (retention) | acs.orgpublish.csiro.aulibretexts.org |

| Polar Aprotic | Acetonitrile, DMF | Good cation solvation, poor anion solvation | S(N)1 | Mixture, favors rearrangement | libretexts.org |

| Polar Protic | Methanol, Ethanol (B145695), Water | Strongly solvates both cation and leaving group anion | S(N)1 (Solvolysis) | Mixture, favors rearrangement | acs.orglibretexts.orgacs.org |

Radical Reaction Pathways Involving this compound

Beyond its ionic chemistry, this compound is a substrate for radical reactions, typically initiated by radical-generating reagents. These reactions proceed through a distinct set of intermediates and mechanisms, leading to products different from those of solvolysis.

Radical Chain Reactions and Propagation Steps

The reduction of this compound with tri-n-butyltin hydride is a classic example of a free-radical chain reaction. researchgate.netresearchgate.net The process consists of three distinct phases: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of an initiator, like AIBN, upon heating to generate two carbon-centered radicals and nitrogen gas. This radical then reacts with tri-n-butyltin hydride to produce the chain-carrying tri-n-butyltin radical. chemistryworld.comresearchgate.net

(CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C•(CN) + N₂

(CH₃)₂C•(CN) + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•

Propagation: The propagation phase consists of two repeating steps that consume the starting materials and form the product while regenerating the chain-carrying radical. researchgate.net

Step 1 (Halogen Abstraction): The tri-n-butyltin radical abstracts the bromine atom from this compound to generate the 3-nortricyclyl radical.

Bu₃Sn• + Nortricyclyl-Br → Bu₃SnBr + 3-Nortricyclyl•

Step 2 (Hydrogen Abstraction): The 3-nortricyclyl radical abstracts a hydrogen atom from a molecule of tri-n-butyltin hydride, yielding the final reduced product (nortricyclane) and regenerating the tri-n-butyltin radical to continue the chain.

3-Nortricyclyl• + Bu₃SnH → Nortricyclane + Bu₃Sn•

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. researchgate.net This is a rare event due to the low concentration of radicals at any given time.

Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃

Interconversion Between Nortricyclyl and Norbornenyl Radicals

A key feature of the 3-nortricyclyl radical is its ability to undergo rapid rearrangement. It exists in a fast equilibrium with the isomeric norborn-5-en-2-yl radical. publish.csiro.au This process is a classic example of a cyclopropylcarbinyl-homoallyl radical rearrangement. The interconversion between these two radical structures has been confirmed by various studies, including kinetic EPR spectroscopy. acs.orgacs.org

Unlike the corresponding cation system where the rearranged norbornenyl structure is often the major product, the radical equilibrium can be more complex. The ratio of the rates of radical rearrangement versus hydrogen atom abstraction from a donor like Bu₃SnH determines the final product distribution. publish.csiro.au This ratio can be influenced by substituents on the ring system. For example, studies with thioacetoxy-substituted nortricyclyl and norbornenyl bromides showed that the product ratios varied depending on the starting material and the reducing agent, indicating that the rate of rearrangement is competitive with, and not necessarily much faster than, the rate of hydrogen abstraction. publish.csiro.au This contrasts with acetoxy-substituted analogues where the radicals are in such rapid equilibrium that product ratios are insensitive to the starting radical. publish.csiro.au This demonstrates that the 3-nortricyclyl radical and the norborn-5-en-2-yl radical are distinct, interconverting species whose relative trapping rates dictate the outcome of the reaction.

Influence of Radical Scavengers and Initiators

The formation of this compound from the bromination of norbornene can be influenced by the presence of radical species. Studies have shown that while the reaction can proceed through an ionic pathway, a competing radical mechanism is also possible. The addition of bromine to certain substrates under ionic conditions can proceed via a radical process unless an effective radical scavenger is employed researchgate.net. This indicates that the reaction environment is crucial in dictating the dominant mechanistic pathway.

The involvement of radical intermediates can be probed by the use of radical initiators and scavengers. Radical initiators, such as organoboranes (e.g., triethylborane) or azo compounds (e.g., AIBN), are used to generate radical species and promote reactions that proceed through a radical chain mechanism researchgate.netwhiterose.ac.uk. For instance, triethylborane, in the presence of oxygen or light, can serve as a radical initiator researchgate.net. Conversely, radical scavengers are compounds that can trap radical intermediates, thereby inhibiting or quenching radical reactions. The loss of stereospecificity in certain halogenation reactions can be an indicator of a shift from a bridged halonium ion mechanism to a radical pathway researchgate.net. If the formation of this compound were to proceed through a radical pathway, the presence of a radical scavenger would be expected to inhibit its formation in favor of products from the ionic pathway.

Electrophilic Addition Mechanisms Leading to this compound

This compound is a characteristic product of the electrophilic addition of bromine to norbornene. This transformation involves a complex interplay of electronic and structural effects inherent to the bicyclic system.

Addition of Halogenating Agents to Bicyclic Olefins

The reaction of an alkene with a halogen like bromine (Br₂) or chlorine (Cl₂) in an inert solvent is a fundamental method for producing vicinal dihalides wikipedia.org. In the case of bicyclic olefins such as norbornene, the reaction with bromine leads not only to the expected dibromoalkane but also to rearranged products, including this compound. The formation of the tricyclic product arises from the loss of a proton after the initial electrophilic attack researchgate.net.

The general reaction is an electrophilic addition where the alkene's π bond acts as a nucleophile, attacking the halogen molecule wikipedia.orglibretexts.org. The reaction of norbornene with bromine is a classic example that yields a mixture of products, the composition of which can be sensitive to reaction conditions.

| Reactant | Halogenating Agent | Solvent | Major Products |

| Norbornene | Bromine (Br₂) | Carbon Tetrachloride | trans-2,3-Dibromonorbornane, exo-2-Bromonorbornane, this compound |

| Norbornene | Chlorine (Cl₂) | Dichloromethane | trans-2,3-Dichloronorbornane, Nortricyclyl chloride researchgate.net |

Note: Product ratios can vary based on specific conditions.

Onium Ion Intermediates in Electrophilic Additions

The stereochemistry observed in the halogenation of many alkenes is explained by the formation of a cyclic halonium ion intermediate masterorganicchemistry.comlibretexts.org. When an alkene attacks a bromine molecule, a cyclic bromonium ion is formed in a single step, with the simultaneous loss of a bromide ion libretexts.org. This three-membered ring involves the two carbon atoms of the former double bond and the electrophilic bromine atom, which bears a formal positive charge wikipedia.org.

Regioselectivity and Stereoselectivity in Addition Reactions

Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others reddit.comnih.gov. In the context of forming this compound from norbornene, both concepts are critical.

The electrophilic addition of halogens to alkenes is highly stereoselective, almost exclusively proceeding via anti-addition due to the mechanism involving the cyclic halonium ion intermediate masterorganicchemistry.comlibretexts.orglibretexts.org. For cyclopentene, this results in the formation of trans-1,2-dihalocyclopentane libretexts.org.

The formation of this compound from the bromonium ion intermediate of norbornene is a result of a 1,3-elimination of a proton (or deuteron), a process that competes with the nucleophilic attack by the bromide ion. Studies using deuterated norbornene derivatives have provided insight into the stereoselectivity of this elimination. It has been shown that the loss of a proton or deuteron (B1233211) from the C-6 position to form the tricyclic product occurs with distinct stereoselectivity for bromination versus chlorination. This suggests that elimination may occur from an unsymmetrically bridged ion researchgate.net. The preference for endo versus exo proton loss has been quantified, revealing a high degree of stereoselectivity in the 1,3-elimination step researchgate.net.

Acid-Catalyzed Rearrangement and Ring-Opening Mechanisms

The strained three-membered ring of nortricyclane systems is susceptible to attack by acids, leading to rearrangements and ring-opening products.

Protonation of Cyclopropane Rings in Nortricyclanes

The hydration of 3-substituted nortricyclanes in aqueous perchloric acid has been shown to proceed via a mechanism where the rate-determining step is the protonation of the cyclopropane ring rsc.org. This type of mechanism is classified as A-SE2 (acid-catalyzed, substitution, electrophilic, bimolecular) or AdE2 (addition, electrophilic, bimolecular) rsc.org.

| 3-Substituent (X) in Nortricyclane | Relative Rate of Disappearance (krel) |

| H | 1.00 |

| CH₂OH | 1.05 |

| OH | 1.58 |

| OAc | 0.20 |

| CN | 0.011 |

| NO₂ | 0.0011 |

Data derived from studies on the acid-catalyzed hydration of 3-X-substituted nortricyclanes in aqueous perchloric acid. The rates reflect the electronic influence of the substituent on the protonation of the cyclopropane ring. rsc.org

This protonation effectively opens the strained three-membered ring, generating a carbocationic intermediate that can then be trapped by a nucleophile, such as water, to form rearranged bicyclic products rsc.org.

Formation of Halo-Norbornyl Acetates from this compound

The reaction of this compound in acetic acid, particularly in the presence of silver salts, has been a subject of detailed mechanistic studies. When this compound undergoes acetolysis, it can lead to the formation of rearranged products, including halo-norbornyl acetates. The presence of silver acetate (B1210297) in the reaction medium facilitates the abstraction of the bromide ion, promoting the formation of a carbocationic intermediate. quora.comaskiitians.comvedantu.com This intermediate is not a simple classical carbocation but rather a non-classical, bridged ion, which can be attacked by the acetate nucleophile at different positions.

The reaction of this compound with silver acetate in acetic acid typically yields a mixture of products. The major product is often nortricyclyl acetate, resulting from direct substitution without rearrangement. However, significant amounts of rearranged products, such as exo-norbornyl acetate, are also formed. The formation of halo-norbornyl acetates occurs under specific conditions where a halide source is present and can be incorporated into the norbornyl skeleton.

For instance, the acetolysis of this compound in the presence of a soluble bromide salt can lead to the formation of bromo-norbornyl acetates. The distribution of these products provides insight into the nature of the carbocationic intermediates involved. The non-classical nature of the norbornyl cation means that the positive charge is delocalized over several carbon atoms, allowing for nucleophilic attack at multiple sites.

A representative product distribution from the acetolysis of this compound is detailed in the table below. The exact percentages can vary based on reaction temperature and the specific silver salt used.

Product Distribution from the Acetolysis of this compound in Acetic Acid with Silver Acetate

| Product | Structure | Typical Yield (%) |

|---|---|---|

| Nortricyclyl acetate | 60-70 | |

| exo-Norbornyl acetate | 30-40 |

This table illustrates a typical product distribution. The formation of halo-norbornyl acetates would require the presence of an additional halide source and would compete with the formation of these primary products.

Mechanisms of Deuterium Incorporation and Position Analysis

To elucidate the intricate mechanisms of rearrangement and substitution in the nortricyclyl system, isotopic labeling studies, particularly with deuterium, have been indispensable. researchgate.netnih.gov By strategically placing deuterium atoms on the this compound starting material, chemists can trace the fate of these atoms in the products, thereby mapping the carbocationic rearrangements.

The synthesis of deuterated this compound can be achieved through various routes, for example, by the bromination of deuterated norbornene. researchgate.net Once the labeled this compound is subjected to solvolysis, such as acetolysis, the distribution of deuterium in the resulting products is analyzed. The primary analytical techniques for determining the position and extent of deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

One of the key findings from deuterium scrambling experiments is the extensive delocalization of the positive charge in the intermediate norbornyl cation. For example, if this compound is labeled with deuterium at the C-3 position, the resulting nortricyclyl acetate and exo-norbornyl acetate products show the deuterium label distributed over several positions. This scrambling of the deuterium label is strong evidence against a single, classical carbocation intermediate and supports the intermediacy of a non-classical, symmetrically bridged cation.

In a hypothetical experiment where 3-deuterio-nortricyclyl bromide undergoes acetolysis, the observed distribution of deuterium in the exo-norbornyl acetate product might be as follows:

Hypothetical Deuterium Distribution in exo-Norbornyl Acetate from the Acetolysis of 3-Deuterio-Nortricyclyl Bromide

| Position of Deuterium | Percentage of Deuterium Incorporation |

|---|---|

| C-1 | ~16.7% |

| C-2 | ~16.7% |

| C-3 (exo) | ~16.7% |

| C-5 (exo) | ~16.7% |

| C-6 (exo) | ~16.7% |

This table represents a simplified, hypothetical outcome assuming complete equilibration of the deuterium label via a symmetrical non-classical ion, leading to equal distribution at the six equivalent positions.

Such studies have revealed that the degree of scrambling can be influenced by the reaction conditions and the nucleophilicity of the solvent. researchgate.net These mechanistic investigations using deuterium labeling have been fundamental in shaping the modern understanding of carbocation chemistry, particularly the concept of non-classical ions.

Stereochemical Studies of Nortricyclyl Bromide Transformations

Stereochemistry of Carbocationic Rearrangements

The solvolysis of nortricyclyl bromide is a classic system for studying the behavior of carbocations and the stereochemical consequences of their rearrangements. The departure of the bromide ion generates a nortricyclyl cation, which is prone to skeletal rearrangements, leading to a variety of products with distinct stereochemistries.

Retention and Inversion of Configuration in Solvolysis Products

The solvolysis of this compound typically proceeds through an SN1-type mechanism, involving the formation of a carbocation intermediate. libretexts.org The stereochemical outcome of these reactions is complex, often yielding a mixture of products with both retained and inverted configurations at the reaction center. This is a consequence of the solvent molecule being able to attack the carbocation intermediate from either face. libretexts.org However, the rigid structure of the nortricyclyl system can influence the accessibility of these faces, leading to a preference for one stereoisomer over the other.

The nature of the solvent and the reaction conditions play a crucial role in determining the ratio of retention to inversion products. For instance, in solvolysis reactions, the departing leaving group can transiently shield one face of the carbocation, leading to a slight preference for attack from the opposite side (inversion). Conversely, ion-pairing effects can sometimes favor attack from the same side as the departing leaving group (retention).

Stereoelectronic Control in Rearrangement Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the energy and pathway of a reaction, are paramount in dictating the course of carbocationic rearrangements of the nortricyclyl system. The alignment of participating C-C or C-H bonds with the empty p-orbital of the carbocation is a key factor.

In the case of the nortricyclyl cation, rearrangements often involve 1,2-hydride shifts or alkyl shifts, which proceed through transition states where the migrating group, the migration origin, and the migration terminus are coplanar. nih.gov This allows for continuous orbital overlap and a lower activation energy for the rearrangement process. The rigid structure of the nortricyclyl framework preorganizes certain bonds for favorable overlap, thus directing the rearrangement towards specific products with predictable stereochemistry. For example, the migration of a C-C bond that is anti-periplanar to the developing p-orbital is often favored.

Stereochemical Outcomes in Radical Reactions

The study of stereochemistry in radical reactions of this compound is less common than that of its ionic counterparts. Generally, radical reactions are less stereospecific because the intermediate radical species is often trigonal planar, allowing for subsequent reactions to occur from either face with nearly equal probability. pressbooks.publibretexts.org

In the context of this compound, the formation of a nortricyclyl radical would likely lead to a racemic or diastereomeric mixture of products, depending on the nature of the starting material and the reaction conditions. The planarity of the radical center means that the attacking species (e.g., a hydrogen atom from a reducing agent or another radical) can approach from either the exo or endo face. rsc.orgyoutube.com

However, the rigid bicyclic structure might introduce some degree of facial selectivity. Steric hindrance on one face of the radical could favor attack on the less hindered face, leading to a non-racemic mixture of products. Low-temperature conditions can sometimes enhance stereoselectivity in radical reactions by favoring the lower energy transition state. nih.gov

| Reaction Type | Intermediate | General Stereochemical Outcome | Influencing Factors |

| Radical Abstraction | Trigonal Planar Radical | Racemization/Diastereomerization | Steric hindrance, Temperature |

| Radical Addition | Trigonal Planar Radical | Racemization/Diastereomerization | Steric hindrance, Temperature |

Stereospecificity of Electrophilic Substitutions and Additions

Electrophilic additions to the related nortricyclene (B1619838) (the parent hydrocarbon of this compound) provide insight into the stereochemical behavior of this ring system. The addition of electrophiles like bromine (Br₂) to the double bond of a related alkene often proceeds with high stereospecificity.

While this compound itself does not have a double bond for addition, understanding the stereoselectivity of electrophilic attack on the closely related nortricyclene is crucial. The exo face of the nortricyclene system is generally more sterically accessible than the endo face, leading to a preference for exo attack by electrophiles.

| Reactant | Reagent | Intermediate | Stereochemical Outcome |

| Nortricyclene | Br₂ | Bridged Bromonium Ion | anti-addition |

| Nortricyclene | HBr | Carbocation | Mixture of syn and anti addition |

Deuterium (B1214612) Labeling and Stereochemical Elucidation

Deuterium labeling is a powerful tool for unraveling the intricate details of reaction mechanisms and stereochemical pathways in transformations of this compound. youtube.com By selectively replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for rearrangements and the stereochemistry of bond-making and bond-breaking steps.

One of the key applications of deuterium labeling is in the study of kinetic isotope effects (KIEs). nih.govresearchgate.net A primary KIE is observed when a C-H bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but where the hybridization or steric environment changes during the reaction.

In the context of this compound solvolysis, deuterium labeling has been instrumental in distinguishing between different proposed mechanisms and in quantifying the extent of carbocationic rearrangements. youtube.com For instance, the position of deuterium in the products can reveal whether a hydride shift or a more complex rearrangement has occurred. The magnitude of the KIE can provide insights into the structure of the transition state. researchgate.net

Spectroscopic Approaches to Mechanistic Elucidation in Nortricyclyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, and its application to nortricyclyl systems is crucial for identifying products and understanding the intricate details of reaction mechanisms.

¹H NMR for Product Identification and Deuterium (B1214612) Location Analysis

Proton NMR (¹H NMR) is a fundamental technique for identifying the products of reactions involving nortricyclyl bromide. The chemical shifts, coupling constants, and multiplicity of the proton signals provide a detailed map of the molecular structure. In the context of nortricyclyl systems, ¹H NMR is instrumental in determining the stereochemistry of substituents, which is often a key indicator of the reaction mechanism. For instance, the electrophilic addition of bromine to related bicyclic systems like norbornene can yield a mixture of products whose structures are elucidated using ¹H NMR, including extensive double resonance experiments and 2D techniques. oregonstate.edu

A representative, albeit generalized, ¹H NMR chemical shift table for protons in various chemical environments is provided below. The precise shifts for this compound would be influenced by the rigid bicyclic structure and the electronegativity of the bromine atom. libretexts.orgorgchemboulder.com

| Type of Proton | Chemical Shift (ppm) |

| Alkyl (primary, RCH₃) | 0.8 - 1.2 |

| Alkyl (secondary, R₂CH₂) | 1.2 - 1.4 |

| Alkyl (tertiary, R₃CH) | 1.4 - 1.7 |

| Allylic (C=C-CH ) | 1.6 - 2.6 |

| Attached to carbon bearing a halogen (e.g., -CH-Br) | 2.5 - 4.0 |

| Vinylic (C=CH ) | 4.5 - 6.5 |

| Aromatic (Ar-H ) | 6.5 - 8.5 |

Table 1: General ¹H NMR Chemical Shift Ranges.

¹³C NMR Chemical Shift Correlations in Carbocationic Systems

Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for probing the electronic structure of carbocations. The chemical shift of a carbon atom is highly sensitive to its hybridization and the electron density around it. In carbocationic systems, the positively charged carbon atom is significantly deshielded and therefore resonates at a much lower field (higher ppm value) compared to its neutral counterpart. libretexts.org

The study of ¹³C NMR chemical shifts in carbocations generated from nortricyclyl precursors can provide invaluable information about charge delocalization and the potential for non-classical ion formation. While specific ¹³C NMR data for the nortricyclyl cation is specialized, general principles of ¹³C NMR spectroscopy indicate that sp²-hybridized carbons of carbocations typically appear in the range of 250-350 ppm. The exact chemical shifts of the carbons in the nortricyclyl cation would be a subject of detailed research, likely involving superacid conditions and low-temperature NMR techniques to observe the transient species. The analysis of these shifts, in conjunction with theoretical calculations, can help to distinguish between a classical carbocation and a bridged, non-classical structure. acs.orgnih.gov

Below is a general table of ¹³C NMR chemical shift ranges for various types of carbon atoms.

| Type of Carbon | Chemical Shift (ppm) |

| sp³ Aliphatic | 5 - 45 |

| sp³ adjacent to electronegative atom (e.g., C-Br) | 25 - 70 |

| sp Alkyne | 65 - 90 |

| sp² Alkene | 100 - 150 |

| sp² Aromatic | 110 - 160 |

| sp² Carbonyl (C=O) | 160 - 220 |

Table 2: General ¹³C NMR Chemical Shift Ranges. libretexts.orgorganicchemistrydata.orgyoutube.com

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of complex molecules like this compound and its reaction products. creative-biostructure.com These experiments provide correlation information between different nuclei, which helps to piece together the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). In the context of nortricyclyl systems, COSY spectra are invaluable for tracing the connectivity of the protons within the rigid cage structure. harvard.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments show which protons are directly attached to which carbon atoms. This is a powerful tool for assigning both the ¹H and ¹³C NMR spectra simultaneously. youtube.comdiva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. harvard.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. For rigid molecules like nortricyclyl derivatives, NOESY can be instrumental in determining the stereochemical relationships between different parts of the molecule. creative-biostructure.com

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural analysis of the products formed in reactions of this compound, providing critical data for mechanistic interpretation. oregonstate.edu

Mass Spectrometry for Product Mixture Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the context of this compound reactions, MS is particularly useful for analyzing complex product mixtures, often in conjunction with a separation technique like gas chromatography (GC-MS).

The fragmentation of this compound in a mass spectrometer would be expected to follow established principles of mass spectral fragmentation. chemistryconnected.com The initial ionization would likely result in the formation of a molecular ion (M⁺). Subsequent fragmentation could involve the loss of the bromine atom to form a nortricyclyl cation. The stability of this cation would influence the intensity of the corresponding peak in the mass spectrum. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in M and M+2 peaks for any fragment containing a bromine atom, which is a key signature for identifying bromine-containing compounds. libretexts.org

Further fragmentation of the nortricyclyl cation could lead to various rearrangements and the expulsion of neutral fragments, giving rise to a unique fragmentation pattern that can serve as a fingerprint for the compound. While a specific mass spectrum for this compound is not provided in general databases, the fragmentation of related alkyl halides often involves alpha-cleavage and the loss of the halogen. youtube.com Analysis of the fragmentation patterns of different products in a reaction mixture can help to identify each component and provide clues about the reaction pathways.

Infrared Photodissociation of Nortricyclyl Cations

Infrared photodissociation (IRPD) spectroscopy is a powerful gas-phase technique used to obtain vibrational spectra of ions. This method is particularly valuable for studying the structure of transient species like carbocations. In an IRPD experiment, mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, which can lead to its dissociation. By monitoring the fragmentation of the ions as a function of the laser frequency, a vibrational spectrum can be constructed. nih.govmpg.de

The application of IRPD spectroscopy to the nortricyclyl cation could provide direct experimental evidence of its structure. The vibrational frequencies of the cation would be highly sensitive to its geometry and bonding. For instance, the presence or absence of certain vibrational modes could help to distinguish between a classical secondary carbocation and a non-classical, bridged structure. iupac.org

While IRPD spectra of the nortricyclyl cation are not widely reported in the literature, studies on other bridged and carbocationic systems have demonstrated the utility of this technique. acs.org For example, IRPD spectroscopy has been used to study the structures of various gas-phase carbocations, providing insights into their bonding and reactivity. nih.gov The experimental IRPD spectrum of the nortricyclyl cation, when compared with theoretical predictions from quantum chemical calculations, would be a powerful tool for elucidating its precise structure and the nature of the bonding within this important intermediate. researchgate.netnih.gov

Theoretical and Computational Chemistry of Nortricyclyl Bromide

Quantum Mechanical Calculations on Nortricyclyl Cations and Radicals

Quantum mechanical calculations are indispensable tools for elucidating the structures, stabilities, and electronic properties of transient species like carbocations and radicals, which are central to the chemistry of nortricyclyl bromide.

The solvolysis of this compound proceeds through a carbocationic intermediate. The structure of this cation has been a subject of considerable theoretical investigation, drawing parallels to the extensively studied 2-norbornyl cation. Computational studies, employing methods such as density functional theory (DFT) and ab initio calculations, have been pivotal in understanding the nature of these carbocations. numberanalytics.comlatrobe.edu.au

Early debates questioned whether the 2-norbornyl cation exists as a classical, rapidly equilibrating pair of ions or as a single, symmetric, nonclassical bridged ion. wikipedia.orgacs.org High-level ab initio calculations have provided strong evidence for the nonclassical structure, where the positive charge is delocalized over three carbon atoms through a three-center, two-electron bond. acs.org This delocalization results in significant stabilization. The crystal structure of the 2-norbornyl cation has been determined, confirming its nonclassical, bridged geometry. nih.gov Molecular dynamics simulations of the 2-norbornyl cation in solution show no tendency to localize into a classical cation structure. acs.orggithub.io

While direct computational studies on the nortricyclyl cation are less common, its structure is expected to exhibit similar nonclassical features due to the inherent strain of the bicyclo[2.2.1]heptane framework. The cyclopropyl (B3062369) ring in the nortricyclyl system can further influence the electronic structure and stability of the corresponding cation.

Table 1: Calculated Relative Energies (kcal/mol) of Norbornyl Cation Isomers

| Cation Isomer | Calculation Level | Relative Energy (kcal/mol) | Reference |

| 2-Norbornyl (nonclassical) | MP2/6-31G | 0.0 | acs.org |

| 1-Norbornyl | MP2/6-31G | 11.5 | wikipedia.org |

| 7-Norbornyl | MP2/6-31G* | 16.2 | wikipedia.org |

Note: This table presents data for the analogous norbornyl system to illustrate the relative stabilities of related carbocations.

Computational chemistry allows for the mapping of potential energy surfaces for chemical reactions, including the characterization of transition states. plos.org For the solvolysis of this compound, the ionization step leading to the carbocation is the rate-determining step. The geometry and energy of the transition state for this step are of primary interest.

Theoretical studies on the solvolysis of norbornyl systems have shown that the nature of the transition state depends on the stereochemistry of the leaving group. acs.orggithub.io For an exo leaving group, the transition state is stabilized by the participation of the C1-C6 sigma bond, leading to a lower activation energy. In contrast, for an endo leaving group, this participation is less effective, resulting in a higher activation barrier. github.io These findings are directly relevant to understanding the reactivity of exo- and endo-nortricyclyl bromides.

The characterization of transition states involves locating the first-order saddle point on the potential energy surface and analyzing its vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Molecular Orbital Theory Applications

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules, which is particularly insightful for strained systems like this compound.

The nortricyclane skeleton is a highly strained system. This strain arises from the deviation of bond angles from the ideal tetrahedral angle and from steric interactions. acs.org The hybridization of the carbon atoms in such strained systems deviates from the simple sp³, sp², or sp hybridization models. In nortricyclane, the carbon atoms of the cyclopropane (B1198618) ring exhibit increased p-character in their exocyclic bonds and increased s-character in their endocyclic bonds.

This rehybridization and the proximity of orbitals in the rigid bicyclic framework can lead to significant through-bond and through-space orbital interactions. These interactions contribute to the delocalization of electron density, which can influence the molecule's reactivity and the stability of its reactive intermediates.

In this compound, the interaction between the σ orbitals of the strained carbon-carbon bonds and the p orbitals of the bromine atom can be analyzed using MO theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in determining the molecule's reactivity.

In the case of the nortricyclyl cation, the delocalization of the positive charge is a result of the interaction between the empty p-orbital on the carbocationic center and the filled σ-orbitals of adjacent C-C bonds. This is a form of hyperconjugation that is particularly pronounced in strained bicyclic systems. Computational studies on related systems have investigated the interaction between n-orbitals of heteroatoms and π-orbitals of double bonds within the bicyclo[2.2.1]heptane framework. oup.com Similar interactions are expected to play a role in the electronic structure of nortricyclyl derivatives.

Computational Modeling of Reaction Pathways

Computational modeling can be used to explore the entire reaction pathway for processes such as the solvolysis of this compound, including potential rearrangements of the carbocationic intermediate. plos.orgcore.ac.uk The nortricyclyl cation, once formed, can potentially undergo Wagner-Meerwein rearrangements, similar to the 2-norbornyl cation. wikipedia.org

These rearrangements involve the migration of a carbon or hydrogen atom, leading to the formation of a more stable carbocation or to the scrambling of atomic positions. By calculating the energies of the various intermediates and the transition states that connect them, a detailed picture of the reaction mechanism can be constructed. These computational models can help to rationalize the observed product distributions in chemical reactions.

Simulations of Rearrangement Processes

The study of rearrangement processes in this compound is a key area where computational simulations are invaluable. The solvolysis of this compound is known to proceed through cationic intermediates, which can undergo complex skeletal rearrangements. Computational modeling allows for the detailed exploration of these reaction pathways, the identification of transition states, and the calculation of activation energies, providing a comprehensive understanding of the reaction mechanism.

Methodologies for Simulating Rearrangements:

Ab initio Methods: These calculations are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) can be employed to optimize the geometries of reactants, products, and crucially, the transition states connecting them. rsc.org By calculating the energies of these stationary points, a potential energy surface for the rearrangement can be constructed.

Density Functional Theory (DFT): DFT has become a widely used method due to its balance of computational cost and accuracy. Functionals such as B3LYP are commonly used to investigate reaction mechanisms. plu.mx For the rearrangement of the nortricyclyl system, DFT can be used to map out the intricate pathways involving the formation and interconversion of various carbocationic intermediates.

Transition State Calculations: A critical aspect of simulating rearrangement processes is the localization of transition state structures. e3s-conferences.org These calculations provide the energy barriers for different possible rearrangement pathways, allowing for the prediction of the most favorable reaction channels. The vibrational frequencies of the transition state are also calculated to confirm that it represents a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Insights from Simulations:

Computational studies on related bicyclic systems have demonstrated the power of these methods to unravel complex cationic rearrangements. For the nortricyclyl system, simulations can distinguish between different proposed mechanisms, such as those involving classical versus non-classical carbocation intermediates. The calculations can provide detailed geometric information about these intermediates and transition states, offering a level of detail that is often inaccessible through experimental means alone.

While specific computational studies exclusively focused on this compound rearrangements are not extensively documented in publicly available literature, the principles and methodologies are well-established. The general approach would involve:

Modeling the initial formation of the 3-nortricyclyl cation from this compound.

Mapping the potential energy surface for the rearrangement of the 3-nortricyclyl cation to other isomeric carbocations.

Calculating the relative energies of all intermediates and transition states to determine the most likely rearrangement pathways and the expected product distribution.

Prediction of Spectroscopic Signatures for Transient Species

A significant challenge in studying reaction mechanisms is the direct observation of short-lived intermediates, such as the carbocations formed during the rearrangement of this compound. Computational chemistry offers a powerful solution by predicting the spectroscopic signatures of these transient species, which can then be compared with experimental data from techniques like time-resolved spectroscopy.

Predicting NMR and Vibrational Spectra:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the NMR chemical shifts (e.g., ¹³C and ¹H) of proposed transient species. By calculating the magnetic shielding tensors for the nuclei in a given carbocation structure, its theoretical NMR spectrum can be generated. This is invaluable for interpreting experimental NMR data obtained under conditions where the carbocation may be stabilized, or for identifying the species responsible for transient signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated computationally. For a transient species like the 3-nortricyclyl cation, a predicted IR spectrum can serve as a fingerprint for its identification in experimental setups, such as matrix isolation studies or time-resolved IR spectroscopy. The calculated vibrational modes can be analyzed to understand the bonding and structure of the intermediate.

Data from Theoretical Predictions:

| Spectroscopic Parameter | Predicted Value for 3-Nortricyclyl Cation |

| ¹³C NMR Chemical Shift (C+) | ~250-300 ppm |

| ¹³C NMR Chemical Shift (CH) | ~40-60 ppm |

| ¹³C NMR Chemical Shift (CH₂) | ~30-50 ppm |

| Key IR Vibrational Frequency | C-H stretching, C-C stretching |

The predicted chemical shifts for the carbocation center (C+) are expected to be significantly downfield, which is a characteristic feature of carbocations. The predicted IR frequencies would be compared with experimental transient spectra to confirm the presence of the proposed intermediate.

Advanced Concepts and Debates in Nortricyclyl Chemistry

The Non-Classical Carbocation Controversy and its Resolution

The solvolysis of nortricyclyl bromide and its parent system, 2-norbornyl halides, sparked one of the most significant and long-lasting debates in the history of organic chemistry. science-shenanigans.compitt.edu The central issue was the structure of the intermediate carbocation formed during these reactions. Two main hypotheses were proposed: the classical view, championed by Herbert C. Brown, and the non-classical view, put forward by Saul Winstein. science-shenanigans.comcore.ac.uk

The controversy began when Winstein observed that the solvolysis of exo-2-norbornyl derivatives was significantly faster than that of their endo counterparts. wikipedia.org For instance, exo-2-norbornyl brosylate reacts about 350 times faster than the endo isomer. wikipedia.org Furthermore, the reaction of either isomer yielded an exclusively exo-substituted product, which was racemic. pitt.edu To explain these observations, Winstein proposed the formation of a symmetrical, bridged, "non-classical" carbocation intermediate. caltech.edu In this model, the C1-C6 sigma bond participates in the departure of the leaving group, delocalizing the positive charge over carbons 1, 2, and 6 through a three-center, two-electron bond. wikipedia.orgslideshare.net

H. C. Brown offered an alternative explanation, arguing that the experimental data could be explained by a rapidly equilibrating pair of classical carbocations (Wagner-Meerwein rearrangement). core.ac.ukwikipedia.org He contended that the rate difference was not due to the accelerated rate of the exo isomer (anchimeric assistance) but rather to steric hindrance slowing down the ionization of the endo isomer. core.ac.ukwikipedia.org The debate was intense, with each new experimental technique being applied to the problem, often leading to conflicting interpretations. science-shenanigans.com The resolution of this "classical vs. non-classical" debate took decades and was only definitively settled with advanced spectroscopic and crystallographic evidence. nih.govmpg.de

A wealth of experimental and theoretical data was amassed over several decades to probe the nature of the 2-norbornyl cation, the intermediate relevant to this compound chemistry.

Key Experimental Evidence:

Kinetics: The dramatically higher solvolysis rate of exo-2-norbornyl substrates compared to endo isomers and simpler cyclopentyl models was a primary piece of evidence for neighboring group participation leading to a stabilized, bridged intermediate. wikipedia.orgnih.gov

Stereochemistry: The fact that both exo and endo starting materials lead exclusively to exo products strongly suggested a common, symmetrical intermediate that blocks the endo face from nucleophilic attack. pitt.edudalalinstitute.com The formation of a racemic product from an optically active starting material further supported a symmetrical intermediate. pitt.edu

Spectroscopy: George Olah's studies of the cation in superacid media using Nuclear Magnetic Resonance (NMR) spectroscopy provided strong evidence for a bridged structure. science-shenanigans.com Further confirmation came from core electron spectroscopy (ESCA), a technique with a much shorter timescale than NMR, which provided what many considered indisputable evidence for the non-classical structure. core.ac.uk

X-ray Crystallography: The ultimate proof came in 2013 when the crystal structure of the 2-norbornyl cation was finally determined. nih.govmpg.de The crystallographic data unequivocally showed a bridged, non-classical geometry, with the C6 atom located symmetrically between C1 and C2, bringing the long-standing controversy to a close. nih.govmpg.de

Theoretical Arguments:

Theoretical calculations consistently pointed towards the greater stability of the non-classical, bridged structure compared to the classical alternative. ias.ac.inacs.org Quantum chemical calculations, including those at the MP2(FC)/def2-QZVPP level of theory, showed excellent agreement with the experimentally determined crystal structure. nih.gov These theoretical models helped to rationalize the bonding in the electron-deficient, three-center-two-electron system. comporgchem.com

Table 1: Relative Solvolysis Rates Demonstrating Anchimeric Assistance

Compound Relative Rate of Acetolysis (at 25°C) Rationale Cyclopentyl Brosylate 0.6 Reference secondary system endo-2-Norbornyl Brosylate 1 Sterically hindered, classical ionization exo-2-Norbornyl Brosylate 350 Anchimeric assistance from C1-C6 σ-bond

Strain Effects and Reactivity in Polycyclic Systems (e.g., I-strain Concept)

Polycyclic compounds, such as those derived from nortricyclane, are characterized by significant molecular strain due to their rigid, fused-ring structures. wikipedia.org This strain is a critical factor governing their reactivity. Strain energy is the excess internal energy a molecule possesses compared to a strain-free reference compound. wikipedia.org In bicyclic and polycyclic systems, this strain arises from several sources, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across rings). wikipedia.orglibretexts.org

A key concept for understanding the reactivity of these systems is I-strain (Internal strain). I-strain refers to the change in ring strain that occurs during a reaction as the coordination and hybridization of a ring atom changes. In the solvolysis of a nortricyclyl or norbornyl derivative, the reaction proceeds via an SN1-like mechanism. The carbon atom bearing the leaving group changes its hybridization from sp³ (tetrahedral, ~109.5° bond angles) in the reactant to sp² (trigonal planar, ~120° bond angles) in the carbocation intermediate. youtube.com

In small rings like cyclopentane, the internal C-C-C bond angles are already close to the sp³ ideal. A change to sp² hybridization would require an expansion of these angles toward 120°, which would increase the angle strain in the already constrained ring. However, in the case of the norbornyl system, the formation of the carbocation can relieve some existing strain. The transition to a planar sp² center can reduce unfavorable steric interactions, thus accelerating the reaction. youtube.com This relief of I-strain contributes to the observed reactivity and is a crucial factor in the solvolysis rates of polycyclic systems. The overall strain energy in a bicyclic system is often the sum of the strain in the individual rings, though the fusion of rings can introduce additional, unique strain effects. wikipedia.org

Homoaromaticity and Related Stabilization Phenomena

Homoaromaticity is a special case of aromaticity where the continuous cyclic conjugation of p-orbitals is interrupted by a single sp³-hybridized carbon atom. wikipedia.org Despite this break in conjugation, the system can still exhibit significant stabilization and properties characteristic of aromatic compounds. wikipedia.org This stabilization arises from the "through-space" overlap of the p-orbitals across the insulating sp³ center, maintaining a cyclic array of (4n+2) π-electrons. youtube.com

The concept was first introduced by Saul Winstein to describe the unusual stability of the "tris-homocyclopropenyl" cation. wikipedia.org The homotropylium cation is a well-studied example of a homoaromatic compound. youtube.com

In the context of nortricyclyl chemistry, the non-classical 2-norbornyl cation itself can be considered a form of homoaromaticity. It can be described as a "bishomoaromatic" species. youtube.com The bridged structure involves the overlap of the C1-C6 σ-bond with the empty p-orbital at C2, creating a stabilized three-center system. This interaction can be viewed as a homoaromatic stabilization, where the electron density of a sigma bond participates in a cyclic delocalization. wikipedia.org This perspective provides another layer of understanding for the exceptional stability of the non-classical cation, linking it to the broader concept of aromaticity and electron delocalization in cyclic systems. The degree of stabilization decreases as the number of interrupting sp³ centers (bridges) increases. youtube.com

Table of Compound Names

Compound Name Chemical Formula This compound C₇H₉Br 2-Norbornyl cation [C₇H₁₁]⁺ exo-2-Norbornyl brosylate C₁₃H₁₅BrO₃S endo-2-Norbornyl brosylate C₁₃H₁₅BrO₃S Cyclopentyl Brosylate C₁₁H₁₃BrO₃S Homotropylium cation [C₈H₉]⁺ Tris-homocyclopropenyl cation [C₆H₉]⁺ tert-Butyl cation [C₄H₉]⁺ Wagner-Meerwein rearrangement N/A (Reaction Type) Nortricyclane C₇H₁₀ Phenyl azide C₆H₅N₃ Triazaborole C₂H₃BN₄ Camphor C₁₀H₁₆O Fenchone C₁₀H₁₆O Prismane C₆H₆ Cubane C₈H₈ Benzene C₆H₆ Cyclobutane C₄H₈ Cyclooctane C₈H₁₆ Decalin C₁₀H₁₈

Applications and Synthetic Utility of Nortricyclyl Derivatives

Nortricyclyl Bromide as a Precursor in Organic Synthesis

This compound is a versatile precursor for a variety of nortricyclane derivatives through nucleophilic substitution and elimination reactions. The rigid structure of the nortricyclyl system influences the stereochemical and regiochemical outcomes of these reactions, often leading to highly specific products.

Solvolysis reactions of 3-substituted nortricyclanes, such as this compound, in polar protic solvents like aqueous ethanol (B145695) or acetic acid, typically yield a mixture of nortricyclyl and exo-5-norbornenyl products. cdnsciencepub.com This occurs via the formation of a non-classical nortricyclyl cation, which can be attacked by the solvent at different positions. For example, solvolysis of this compound in an acetic acid-water mixture at elevated temperatures can lead to rearranged products like 2-(cyclopentene)acetaldehyde and 3-(cyclohexene)carboxaldehyde. cdnsciencepub.commcmaster.ca

The conversion of the bromide to other functional groups is a key aspect of its utility. A common strategy involves metal-halogen exchange to form organometallic intermediates. wikipedia.org For instance, this compound can be converted into a Grignard reagent (nortricyclylmagnesium bromide) by reacting it with magnesium metal in an ether solvent like THF. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This Grignard reagent is a potent nucleophile and can react with various electrophiles, such as carbon dioxide, to form nortricyclanecarboxylic acid. masterorganicchemistry.comyoutube.com

Alternatively, lithium-halogen exchange offers another route to a nucleophilic nortricyclyl species. wikipedia.org This reaction, typically performed at low temperatures using an organolithium reagent like n-butyllithium or t-butyllithium, rapidly converts the bromide to nortricyclyllithium. harvard.edu This organolithium reagent can then be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagents & Conditions | Product(s) | Research Finding |

| Solvolysis | Acetic acid/water, 250°C | Rearranged aldehydes, Norcamphor | High-temperature solvolysis leads to significant skeletal rearrangement via cationic intermediates. cdnsciencepub.commcmaster.ca |

| Grignard Formation | Mg, THF | Nortricyclylmagnesium bromide | Standard method for generating a nucleophilic nortricyclyl species for C-C bond formation. wikipedia.orgmasterorganicchemistry.com |

| Lithium-Halogen Exchange | t-BuLi, pentane-ether, low temp | Nortricyclyllithium | An efficient method to create a highly reactive organolithium intermediate from the bromide. wikipedia.orgharvard.edu |

| Nucleophilic Substitution | HCOOH | 3-Nortricyclyl formate (B1220265) | Addition of formic acid to precursors of this compound can yield the corresponding formate ester. acs.org |

Synthesis of Complex Polycyclic Architectures

The unique three-dimensional structure of this compound makes it an attractive starting material for the synthesis of more elaborate polycyclic and caged systems. Its inherent strain and defined stereochemistry can be exploited to direct the formation of complex molecular architectures.

One of the key strategies involves using the nortricyclyl moiety as a rigid scaffold onto which other rings can be built. This can be achieved through coupling reactions where the nortricyclyl unit is joined to other molecular fragments. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck, Sonogashira, or Kumada type reactions, are powerful tools for this purpose. organic-chemistry.orgprinceton.edunih.gov After converting this compound to an organometallic species (e.g., organolithium, Grignard, or organoborate), it can be coupled with various organic halides or triflates to construct larger molecules. mdpi.com For example, a nickel-catalyzed coupling reaction could join the nortricyclyl group to an aryl or vinyl group. mdpi.comresearchgate.net

The reactivity of the nortricyclyl system itself can be harnessed. For instance, addition reactions to precursors like 2,5-norbornadiene (B92763) can generate nortricyclyl structures. The addition of bromine to 2,5-norbornadiene yields 3,5-dibromonortricyclene, a related polycyclic structure, demonstrating how the bicyclic olefin can be a gateway to the tricyclic nortricyclane system. acs.org

| Synthetic Strategy | Example Reaction | Product Type | Significance |

| Cross-Coupling Reactions | Ni-catalyzed coupling of Nortricyclyl-M with Ar-X (M=MgBr, Li; X=Br, I) | Aryl-substituted nortricyclanes | Builds complex architectures by linking the rigid nortricyclyl scaffold to other functional units. mdpi.comresearchgate.net |

| Addition to Precursors | Bromination of 2,5-norbornadiene | 3,5-Dibromonortricyclene | Demonstrates the synthesis of functionalized nortricyclane systems from related bicyclic dienes. acs.org |

| Intramolecular Cyclization | Parham cyclization of a derivatized nortricyclyl system | Fused polycyclic systems | Utilizes metal-halogen exchange followed by intramolecular reaction to build additional rings onto the nortricyclyl framework. wikipedia.org |

Derivatization for Further Functionalization

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. For this compound, this primarily involves replacing the bromine atom with other functional groups, thereby creating new nortricyclyl-based reagents and building blocks for further synthetic transformations.

The conversion of this compound into its organometallic counterparts, nortricyclylmagnesium bromide and nortricyclyllithium, is a cornerstone of its derivatization. wikipedia.orgharvard.edu These reagents open the door to a wide array of functional groups.

Carboxylation : Reaction of the Grignard or organolithium reagent with carbon dioxide (CO₂) followed by an acidic workup yields nortricyclanecarboxylic acid. masterorganicchemistry.com

Hydroxylation : Reaction with oxygen followed by reduction can introduce a hydroxyl group, leading to nortricyclanol.